molecular formula C7H4BrIN2 B2366503 3-Bromo-1-iodoimidazo[1,5-a]pyridine CAS No. 2580241-97-8

3-Bromo-1-iodoimidazo[1,5-a]pyridine

Cat. No.: B2366503
CAS No.: 2580241-97-8
M. Wt: 322.931
InChI Key: UJMMYUJTJQFMSW-UHFFFAOYSA-N
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Description

3-Bromo-1-iodoimidazo[1,5-a]pyridine is a heterocyclic compound that contains both bromine and iodine atoms attached to an imidazo[1,5-a]pyridine core.

Mechanism of Action

Target of Action

3-Bromo-1-iodoimidazo[1,5-a]pyridine is a complex organic compound that has been studied for its potential pharmacological activities

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological activities . These activities are often achieved through interactions with various biological targets, leading to changes in cellular processes. The specific mode of action of this compound would depend on its specific targets, which are yet to be identified.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been known to interact with various biochemical pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action, which are yet to be identified.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been studied for their potential anticancer activities against breast cancer cells

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-iodoimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-iodoimidazo[1,5-a]pyridine, while oxidation with hydrogen peroxide could produce this compound N-oxide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-iodoimidazo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which provide a combination of reactivity and selectivity in chemical reactions. This dual halogenation allows for a wider range of functionalization and application possibilities compared to similar compounds .

Properties

IUPAC Name

3-bromo-1-iodoimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-10-6(9)5-3-1-2-4-11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMYUJTJQFMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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